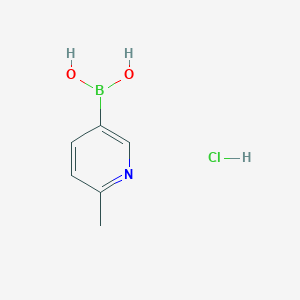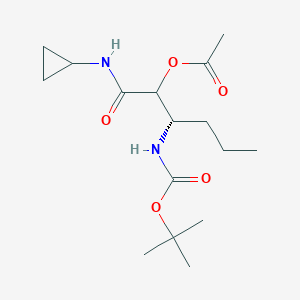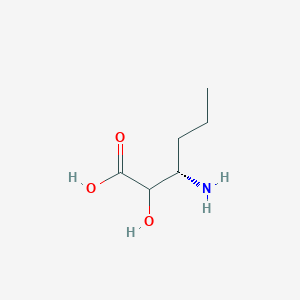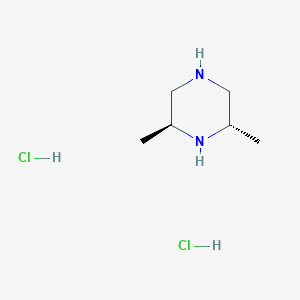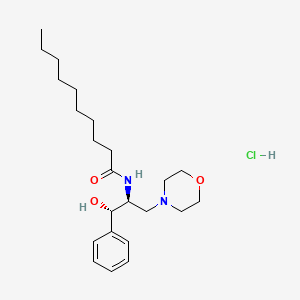
L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decanamide, N-[(1S,2S)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a decanamide group attached to a hydroxy-phenylethyl moiety, which is further linked to a morpholinylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Decanamide, N-[(1S,2S)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hydroxy-Phenylethyl Intermediate: This step involves the reaction of a phenylacetic acid derivative with a suitable reducing agent to form the hydroxy-phenylethyl intermediate.
Attachment of the Morpholinylmethyl Group: The hydroxy-phenylethyl intermediate is then reacted with morpholine in the presence of a suitable catalyst to attach the morpholinylmethyl group.
Formation of the Decanamide Group: Finally, the resulting intermediate is reacted with decanoic acid or its derivatives under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of Decanamide, N-[(1S,2S)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
Decanamide, N-[(1S,2S)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The phenyl ring and morpholinylmethyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
Decanamide, N-[(1S,2S)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Decanamide, N-[(1S,2S)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]- involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and morpholinylmethyl groups play a crucial role in its binding to target proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
類似化合物との比較
Decanamide, N-[(1S,2S)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]- can be compared with other similar compounds, such as:
Decanamide, N-[(1R,2S)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-: This compound has a similar structure but differs in the stereochemistry of the hydroxy-phenylethyl group.
Decanamide, N-[(1S,2S)-2-hydroxy-1-(4-piperidinylmethyl)-2-phenylethyl]-: This compound has a piperidinylmethyl group instead of a morpholinylmethyl group, leading to different chemical and biological properties.
特性
分子式 |
C23H39ClN2O3 |
|---|---|
分子量 |
427 g/mol |
IUPAC名 |
N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride |
InChI |
InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m0./s1 |
InChIキー |
HVJHJOYQTSEKPK-IUQUCOCYSA-N |
異性体SMILES |
CCCCCCCCCC(=O)N[C@@H](CN1CCOCC1)[C@H](C2=CC=CC=C2)O.Cl |
正規SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


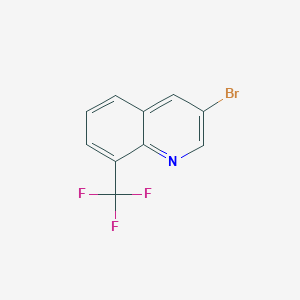
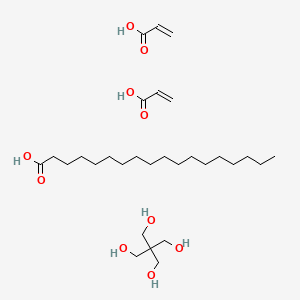
![3-Chloro-10,11-dihydro-5H-dibenzo[b,d]azepine](/img/structure/B1506814.png)

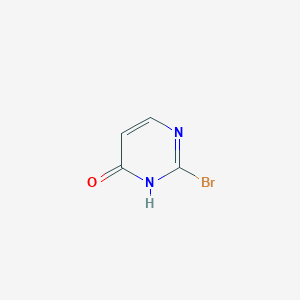
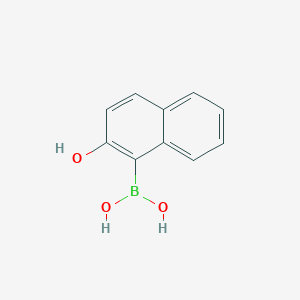
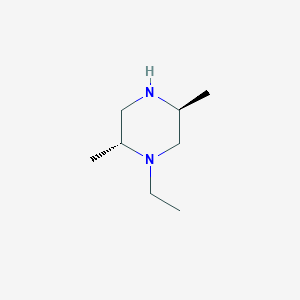
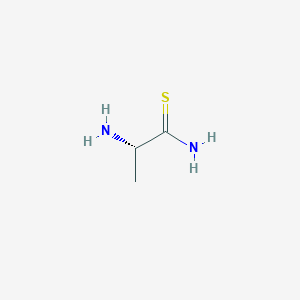
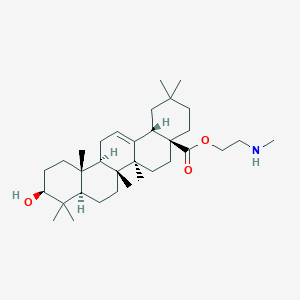
![3-Amino-4-{[(2,4-dimethoxyphenyl)methyl]amino}benzonitrile](/img/structure/B1506854.png)
